1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- is a heterocyclic compound featuring a fused pyrrolo-pyridine core. The molecule is substituted with a fluorine atom at position 3 and a hydroxyl group at position 4, alongside a carboxylic acid moiety at position 2 (Figure 1). Such structural features make this compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to halogenated aromatic systems .
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,(H,13,14)(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOSSRZVGVJCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176886 | |
| Record name | 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204476-04-9 | |
| Record name | 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204476-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, modifications of Madelung- and Fischer-syntheses of indoles have been employed to prepare various derivatives of pyrrolopyridines .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the development of robust reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that derivatives of this compound exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for cancer therapy .
Table 1: Biological Activity Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| Compound 4h | 7 | 9 | 25 |
| Control | - | - | - |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. Key steps include:
- Formation of the Pyrrole Ring : Cyclization reactions involving appropriate amines and diketones.
- Introduction of Fluorine : Electrophilic fluorination using reagents like Selectfluor.
- Pyridine Ring Construction : Condensation reactions to form the pyridine structure.
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents can significantly influence their potency against specific targets .
Case Study 1: Inhibition of FGFRs
A series of derivatives were synthesized and evaluated for their ability to inhibit FGFRs. Among them, compound 4h not only inhibited breast cancer cell proliferation but also induced apoptosis and inhibited cell migration and invasion . This highlights the potential application in targeted cancer therapies.
Case Study 2: Phosphodiesterase Inhibition
Another study focused on synthesizing derivatives as selective phosphodiesterase 4B inhibitors. Compound 11h showed significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of FGFRs by binding to the receptor’s active site, thereby preventing the activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Structural Analogues by Substituent Type and Position
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous pyrrolo-pyridine derivatives:
Key Observations :
- Substituent Effects: Fluorine’s electronegativity (3-F) likely increases the hydroxyl group’s acidity compared to bulkier halogens like bromine (3-Br) or non-halogen substituents (e.g., 3-vinyl) .
- Positional Influence : The 4-hydroxy group in the target compound may facilitate stronger hydrogen bonding compared to derivatives with hydroxyl groups at other positions (e.g., 5-methoxy in ) .
- Synthetic Accessibility : High yields (71–95%) for chloro- and methoxy-substituted analogues () suggest that electron-withdrawing groups at position 5 are synthetically manageable, though fluorine’s smaller size at position 3 may pose distinct challenges .
Carboxylic Acid Position and Isomerism
The position of the carboxylic acid group significantly impacts molecular interactions:
- Position 2 (Target Compound) : Favors planar geometry, enabling conjugation with the aromatic system, which may enhance stability and binding affinity in biological systems.
- Position 5 (ST-1203) : Reduces electronic conjugation, possibly diminishing acidity compared to position 2 derivatives .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolo[2,3-b]pyridine derivatives known for their diverse pharmacological properties, including anticancer and kinase inhibition activities.
Chemical Structure and Properties
The chemical structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- can be represented as follows:
- Molecular Formula : C₈H₆F N₂O₂
- Molecular Weight : 180.14 g/mol
- CAS Number : 1016241-78-3
The presence of the fluorine atom at the 3-position and the hydroxyl group at the 4-position are significant for its biological activity and stability.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on various fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, compound 4h from a related series showed IC50 values against FGFR1–4 in the range of 7 to 712 nM. In vitro assays indicated that this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anticancer agent .
Kinase Inhibition
The compound is also noted for its role as an inhibitor of SGK-1 kinase. This enzyme is involved in various cellular processes including cell survival and proliferation. The inhibition of SGK-1 by pyrrolo[2,3-b]pyridine derivatives could provide therapeutic benefits in conditions where SGK-1 is dysregulated .
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. By binding to the active sites of these targets, the compound can inhibit their activity, thereby disrupting critical signaling pathways associated with cell growth and survival .
Comparative Analysis with Related Compounds
| Compound Name | IC50 Values (nM) | Biological Activity |
|---|---|---|
| Compound 4h | FGFR1: 7 | Anticancer |
| FGFR2: 9 | ||
| FGFR3: 25 | ||
| FGFR4: 712 | ||
| Compound A | Varies | Kinase Inhibition |
This table illustrates the potency of various pyrrolo[2,3-b]pyridine derivatives against FGFRs and their potential applications in cancer therapy.
Case Studies
One notable case study involved testing a series of pyrrolo[2,3-b]pyridine derivatives for their effectiveness against breast cancer cell lines. The study found that compounds with modifications at the fluorine and hydroxyl positions exhibited enhanced activity compared to their unmodified counterparts. This suggests that structural modifications can significantly impact biological efficacy .
Q & A
Advanced Research Question
- HPLC-MS : Detects impurities at <0.1% levels (e.g., uses LCMS with 97.34% purity) .
- ICP-OES : Identifies residual metal catalysts (e.g., Pd from cross-couplings) .
- NMR DOSY : Differentiates oligomers or aggregates in solution .
How can computational methods predict the compound’s metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
